

Atorvastatin Impurity F: A Review of Available Toxicological Data

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Compound of Interest		
Compound Name:	Atorvastatin IMpurity F	
Cat. No.:	B15294201	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a widely prescribed synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. As with any pharmaceutical active pharmaceutical ingredient (API), the manufacturing process of atorvastatin can result in the formation of impurities. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. **Atorvastatin Impurity F** is one such process-related impurity that requires careful monitoring and toxicological assessment.

This technical guide provides a comprehensive overview of the currently available toxicological data for **Atorvastatin Impurity F**. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of atorvastatin.

Current Status of Toxicological Data

A thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for isolated **Atorvastatin Impurity F**. Material Safety Data Sheets (MSDS) for **Atorvastatin Impurity F** consistently state that no data is available for key toxicological endpoints.[1][2]



Key Toxicological Endpoints with No Available Data:

- Acute Toxicity (Oral, Dermal, Inhalation)[1]
- Skin Corrosion/Irritation[1]
- Serious Eye Damage/Irritation[1]
- Respiratory or Skin Sensitization[1]
- Germ Cell Mutagenicity[1]
- Carcinogenicity[1]
- Reproductive Toxicity[1]
- Specific Target Organ Toxicity (Single and Repeated Exposure)[1]

While direct studies on **Atorvastatin Impurity F** are not publicly accessible, general toxicological studies are conducted on the atorvastatin drug substance to qualify the presence of impurities within established limits. For instance, the U.S. Food and Drug Administration (FDA) has reviewed studies on amorphous atorvastatin, which included a 3-month toxicity study in dogs and two gene-toxicity studies, to qualify the impurities present.[3] However, these studies assess the toxicological profile of the API as a whole, containing a mixture of impurities, and do not provide data on the specific effects of **Atorvastatin Impurity F** in isolation.

Physicochemical Information

While toxicological data is scarce, chemical and physical properties of **Atorvastatin Impurity F** are documented.



Identifier	Value
IUPAC Name	(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4- [(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5- dihydroxy-1-oxoheptyl]amino]-3,5- dihydroxyheptanoic acid
CAS Number	887196-24-9 (acid form)
Molecular Formula	C40H48FN3O8
Molecular Weight	717.82 g/mol

Regulatory Context and Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products. The absence of specific toxicological data for **Atorvastatin Impurity F** necessitates that its levels in the final drug product are strictly controlled and kept below the ICH qualification threshold. Should the level of this impurity exceed the threshold, further toxicological studies would be required to qualify its safety.

The control of impurities is a critical aspect of drug manufacturing.[4] The impurity profile of a drug substance is dependent on the manufacturing process and parameters.[5]

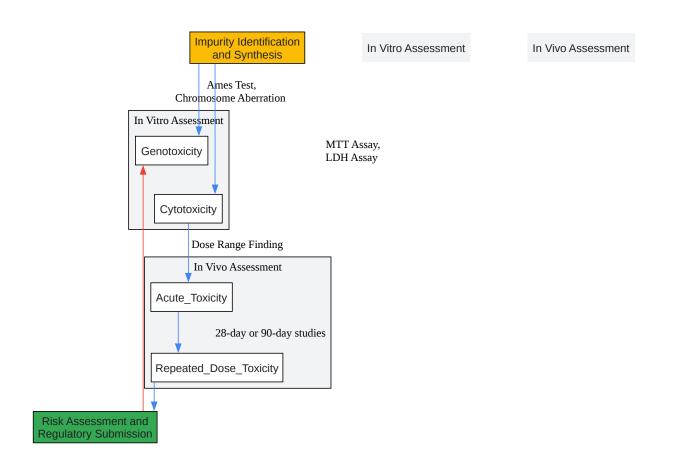
Experimental Protocols and Methodologies

Due to the lack of specific toxicological studies for **Atorvastatin Impurity F**, no detailed experimental protocols can be provided. However, standard toxicological assays that would be employed for such an assessment are outlined in the workflow diagram below.

Experimental Workflow for Impurity Toxicological Assessment

This diagram illustrates a typical workflow for the toxicological evaluation of a pharmaceutical impurity.





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